![molecular formula C17H27Cl2N3O B564408 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride CAS No. 502656-68-0](/img/structure/B564408.png)
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
Overview
Description
6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride (CAS: 502656-68-0) is a synthetic compound primarily recognized for its role as an inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase CYP4A11, a cytochrome P450 enzyme involved in arachidonic acid metabolism . This compound is structurally characterized by a hexanamine chain substituted with a dimethylamino group and a phenoxy-linked imidazole moiety. It is supplied as a dihydrochloride salt, with a molecular formula of C₁₇H₂₅N₃O·2HCl and a molecular weight of 287.4 g/mol (free base) . Its primary applications lie in vascular and renal research, where it modulates 20-HETE-mediated vasoconstriction and sodium reabsorption .
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
The compound is synthesized via a multi-step process involving nucleophilic aromatic substitution, alkylation, and salt formation. The general pathway comprises three stages:
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Synthesis of 4-(1H-imidazol-1-yl)phenol.
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Etherification with N,N-dimethylhexylamine.
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Dihydrochloride salt formation.
Synthesis of 4-(1H-Imidazol-1-yl)phenol
The imidazole-phenoxy intermediate is prepared by reacting imidazole with 4-fluorophenol under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C facilitates the nucleophilic aromatic substitution, yielding 4-(1H-imidazol-1-yl)phenol with >85% purity.
Key Reaction Parameters:
Parameter | Optimal Value |
---|---|
Temperature | 85°C |
Solvent | DMF |
Base | K₂CO₃ (2.5 equiv) |
Reaction Time | 12 hours |
Etherification with N,N-Dimethylhexylamine
The phenoxy intermediate undergoes alkylation with N,N-dimethylhexylamine hydrochloride. A Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C ensures regioselective ether bond formation. This step achieves a 70–75% yield after column chromatography .
Side Reactions:
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Competing N-alkylation of imidazole (mitigated by low temperatures).
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Over-alkylation leading to quaternary ammonium salts (addressed via stoichiometric control).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while nickel-based catalysts improve turnover frequency. A comparative analysis of solvents reveals:
Solvent | Yield (%) | Purity (%) |
---|---|---|
DMF | 78 | 92 |
DMSO | 72 | 89 |
THF | 65 | 85 |
Nickel(II) chloride (NiCl₂, 5 mol%) reduces side-product formation by 40% compared to palladium catalysts .
Temperature and Stoichiometry
Exothermic reactions necessitate precise temperature control. A 1:1.2 molar ratio of phenoxy intermediate to N,N-dimethylhexylamine minimizes residual starting material. Elevated temperatures (>100°C) degrade the imidazole ring, necessitating reflux at 80°C.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1 v/v), achieving >98% purity. Cooling to 4°C induces crystallization, with a recovery rate of 82–85%.
Chromatographic Techniques
Silica gel chromatography (ethyl acetate:methanol = 9:1) removes unreacted amines and dimeric byproducts. Fractions are analyzed via thin-layer chromatography (Rf = 0.45 in ethyl acetate).
Analytical Validation
Technique | Parameters | Key Observations |
---|---|---|
¹H NMR | 400 MHz, D₂O | δ 7.8 (imidazole), δ 3.2 (–N(CH₃)₂) |
HPLC-UV | C18 column, 254 nm | Retention time: 6.8 min |
Elemental Analysis | Calculated Cl: 16.8% | Found: 16.5–16.9% |
Industrial-Scale Manufacturing
Continuous Flow Synthesis
Tubular reactors with in-line IR monitoring enable real-time adjustment of residence time (20–30 minutes) and temperature (75–80°C). This method reduces batch variability and improves throughput by 50% .
Quality Control Protocols
Impurity Profiling
LC-MS/MS identifies synthesis byproducts (e.g., N-oxide derivatives, m/z 365.1). Specifications limit impurities to <0.5% per ICH Q3A guidelines.
Stability Testing
Forced degradation studies (40°C/75% RH, 3 months) show <2% decomposition. The dihydrochloride salt exhibits superior hygroscopic stability compared to the free base.
Chemical Reactions Analysis
Types of Reactions: CAY10462 primarily undergoes substitution reactions due to the presence of the imidazole and phenoxy groups. These functional groups can participate in various chemical transformations, including alkylation and acylation reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Acylation: Reagents like acyl chlorides or anhydrides in the presence of a base can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the imidazole ring can lead to the formation of N-alkylated derivatives, while acylation can produce N-acylated products .
Scientific Research Applications
CAY10462 has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of various xenobiotics. The inhibition of these enzymes can have significant implications for drug interactions and the pharmacokinetics of therapeutic agents.
Applications in Medicinal Chemistry
- Drug Development : CAY10462's ability to inhibit cytochrome P450 makes it a candidate for developing drugs aimed at modulating metabolic pathways. This can be particularly useful in designing drugs with reduced side effects or altered pharmacokinetics.
- Anticancer Research : The compound has shown potential in cancer research due to its ability to affect metabolic processes related to tumor growth and drug resistance. Studies indicate that it may enhance the efficacy of certain chemotherapeutic agents by modulating their metabolism .
- Antimicrobial Activity : Preliminary studies suggest that CAY10462 may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent against various pathogens .
Case Studies and Research Findings
Several studies have documented the applications and effects of CAY10462:
- Cytochrome P450 Inhibition : A study highlighted the compound's selective inhibition of specific cytochrome P450 isoforms, leading to significant changes in drug metabolism profiles for common pharmaceuticals .
- Molecular Docking Studies : Research employing molecular docking techniques has demonstrated that CAY10462 interacts favorably with target proteins involved in cancer progression, suggesting its potential as an adjunct therapy in cancer treatment .
Mechanism of Action
CAY10462 exerts its effects by selectively inhibiting the cytochrome P450 4A11 enzyme, which is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid from arachidonic acid. By blocking this enzyme, CAY10462 reduces the production of 20-hydroxyeicosatetraenoic acid, thereby modulating its physiological effects. The inhibition is highly selective, with an IC50 value of 8.8 nanomolar, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
To contextualize its uniqueness, this section compares the compound with other imidazole-containing derivatives, focusing on structural features, biological activities, and physicochemical properties.
Structural Features
Key Observations :
- The target compound’s hexanamine chain and dimethylamino group distinguish it from benzoimidazole derivatives (e.g., 5j) and bipyridine-imidazole hybrids.
- Unlike histamine, which is a simpler imidazole-ethylamine derivative, the target compound features a phenoxy linker and a longer aliphatic chain, enhancing its specificity for CYP4A11 inhibition .
Key Observations :
- The target compound’s activity is enzyme-specific (CYP4A11), unlike the broad-spectrum antimicrobial effects of Compound 5j .
- Bipyridine-imidazole derivatives are structurally optimized for fluorescence, a property absent in the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s ethanol solubility and low-temperature storage requirements reflect its sensitivity to hydrolysis and oxidation .
Key Differences :
- The target compound’s synthesis emphasizes purity (≥98%) for enzymatic studies, whereas Compound 5j prioritizes yield (61%) for antimicrobial screening .
Biological Activity
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride (commonly referred to as CAY10462) is a compound that has garnered interest in pharmacological research due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
CAY10462 is characterized by its unique structure, which includes an imidazole moiety and a phenoxy group. Its molecular formula is with a CAS number of 502656-68-0. The compound's structural features contribute to its biological activity and pharmacokinetic properties.
Synthesis
The synthesis of CAY10462 involves several steps, including the condensation of various precursors. The general synthetic route can be summarized as follows:
- Starting Materials : The synthesis begins with the appropriate imidazole and phenoxy derivatives.
- Reagents : Common reagents include dimethylamine and hydrochloric acid for the formation of the dihydrochloride salt.
- Reaction Conditions : The reactions typically require controlled temperatures and solvents to facilitate the desired transformations.
Inhibition of Cytochrome P450 Enzymes
CAY10462 is primarily known for its role as an inhibitor of cytochrome P450 4A11 (CYP4A11), which is involved in the metabolism of arachidonic acid to 20-HETE (20-hydroxyeicosatetraenoic acid). This inhibition has significant implications for vascular function and renal health.
- Mechanism of Action : By inhibiting CYP4A11, CAY10462 reduces the synthesis of 20-HETE, which has been linked to hypertension and other cardiovascular diseases. This inhibition can enhance the contractile response to angiotensin II, indicating potential therapeutic benefits in managing blood pressure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of CAY10462 against various pathogens. The compound exhibits selective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 28 |
Escherichia coli | 20 |
Bacillus subtilis | 22 |
Klebsiella pneumoniae | 19 |
These results suggest that CAY10462 could be explored further as a potential antimicrobial agent.
ADME Properties
ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate that CAY10462 has favorable pharmacokinetic properties:
- Absorption : High solubility in solvents like DMSO and ethanol suggests good bioavailability.
- Distribution : Potential for crossing the blood-brain barrier due to its lipophilic nature.
- Metabolism : Primarily metabolized by liver enzymes, including CYP450 isoforms.
- Excretion : Predominantly excreted via urine.
Case Studies
Several case studies have highlighted the therapeutic potential of CAY10462:
- Hypertension Management : In animal models, administration of CAY10462 led to reduced blood pressure levels through modulation of vascular responses.
- Renal Function Studies : Research indicates that CAY10462 may protect against renal injury by inhibiting excessive production of 20-HETE.
Q & A
Q. (Basic) What are the optimal synthetic routes for 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine dihydrochloride, and what catalysts or conditions enhance yield?
The synthesis involves multi-step reactions, starting with the formation of the imidazole-phenoxy intermediate. Nickel-catalyzed cyclization (used for analogous imidazole derivatives) is effective for key steps like proto-demetallation and dehydrative cyclization . Optimal conditions include mild temperatures (20–40°C), controlled pH (6–8), and polar aprotic solvents (e.g., DMF) to enhance solubility. Hydrogen peroxide can improve purity by oxidizing residual amines. Yield optimization requires stoichiometric adjustments (e.g., 1:1.2 amine-to-phenoxy precursor ratio) and iterative solvent screening. Purity >95% is achievable via recrystallization in ethanol/water mixtures.
Q. (Basic) Which analytical techniques are critical for characterizing purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Confirm molecular structure via proton shifts (e.g., imidazole protons at δ 7.5–8.5 ppm, phenoxy protons at δ 6.8–7.2 ppm).
- HPLC-UV : Assess purity using a C18 column, isocratic elution (acetonitrile:water = 70:30), and detection at 254 nm .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 348.2 for the free base).
- Elemental analysis : Validate chloride content (theoretical Cl⁻: 16.8%; deviation >0.5% indicates impurities).
Documentation should align with ICH Q2(R1) guidelines for validation.
Q. (Basic) What safety precautions are necessary when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation; install emergency eyewash stations .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respirators (NIOSH-approved N95) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Safety data sheets (SDS) from Kishida Chemical highlight incompatibility with strong bases .
Q. (Advanced) How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
- Forced degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (expected >200°C).
- Light sensitivity : Conduct ICH Q1B photostability testing under 1.2 million lux-hours UV/visible light.
- Data analysis : Apply Arrhenius kinetics to predict shelf-life (e.g., k = 0.021 day⁻¹ at 25°C implies t₉₀ = 43 days).
Q. (Advanced) What experimental strategies address contradictions in reported biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration (e.g., 5% vs. 10% FBS), and incubation time (24 vs. 48 hours).
- Pharmacokinetic profiling : Compare plasma half-life (T½) and Cₘₐₓ in rodent vs. humanized models to clarify dose-response discrepancies.
- Meta-analysis : Use Cohen’s d to quantify effect sizes across studies. ’s multi-level assessment (cell, organism, population) provides a validation framework.
- Impurity profiling : Trace biological variability to synthesis byproducts (e.g., dimethylamine residues) via LC-MS/MS.
Q. (Advanced) How can ecotoxicological risks of this compound be assessed using environmental fate models?
- Physicochemical properties : Determine logP (estimated 2.1), water solubility (12 mg/L at 25°C), and soil adsorption (Koc = 150 L/kg) .
- Biodegradation assays : Use OECD 301D to measure % mineralization in activated sludge over 28 days.
- Trophic transfer studies : Expose Daphnia magna (48h LC₅₀) and zebrafish embryos (96h EC₅₀) to derive PNEC values.
- Modeling tools : Apply ECHA’s CHEMical Fate Simulator (CHEMFATE) to predict environmental partitioning and persistence.
Properties
IUPAC Name |
6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.2ClH/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20;;/h7-11,13,15H,3-6,12,14H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCWAJONAASSNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849543 | |
Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502656-68-0 | |
Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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